1,1-Diethoxyhex-3-yne

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-diethoxyhex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFCOHSGVBONIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171278 | |

| Record name | 1,1-Diethoxyhex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-85-1 | |

| Record name | 1,1-Diethoxy-3-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18229-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxy-3-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxyhex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyhex-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIETHOXY-3-HEXYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YP8FUT5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 1,1-Diethoxyhex-3-yne: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1,1-diethoxyhex-3-yne, a member of the acetylenic acetal class of organic compounds. Acetylenic acetals are valuable synthetic intermediates, combining the reactivity of an internal alkyne with a protected aldehyde functionality.[1] This dual-functional nature makes them attractive building blocks in the synthesis of complex molecules for the pharmaceutical and material science industries. This document will cover the chemical structure, physicochemical properties, proposed synthetic routes, and predicted spectroscopic data for 1,1-diethoxyhex-3-yne. Furthermore, its chemical reactivity and potential applications will be discussed, with a focus on its role as a precursor to other valuable chemical entities.

Introduction: The Strategic Value of Acetylenic Acetals

In the landscape of modern organic synthesis, the ability to orchestrate multi-step reaction sequences with high efficiency and selectivity is paramount. Functional groups that can serve dual roles—acting as a reactive center while simultaneously masking another reactive site—are of immense strategic importance. Acetylenic acetals, such as 1,1-diethoxyhex-3-yne, embody this principle.[1]

The core value of an acetylenic acetal lies in its hybrid structure:

-

An Alkyne Moiety: The carbon-carbon triple bond is a versatile functional group, amenable to a wide array of transformations including reduction, oxidation, and carbon-carbon bond-forming reactions.[2]

-

An Acetal Group: The acetal serves as a robust protecting group for a carbonyl functionality. Acetals are stable to a variety of nucleophilic and basic conditions, yet can be readily deprotected to reveal the parent aldehyde under acidic conditions.[3]

The strategic placement of these two functional groups within a single molecule allows for selective manipulation of one site while the other remains inert, opening up a wide range of synthetic possibilities. The foundational work on the synthesis of acetylenic acetals was reported by Howk and Sauer in 1958, providing a systematic approach to this class of compounds.[4]

Chemical Structure and Physicochemical Properties

1,1-Diethoxyhex-3-yne is a six-carbon chain alkyne with a diethyl acetal at the 1-position. The internal triple bond is located between the third and fourth carbon atoms.

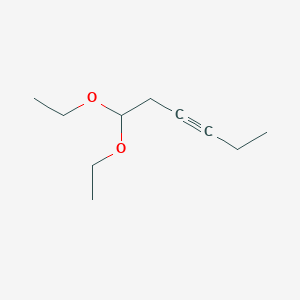

Caption: Chemical structure of 1,1-diethoxyhex-3-yne.

Table 1: Estimated Physicochemical Properties of 1,1-Diethoxyhex-3-yne

| Property | Estimated Value | Source/Justification |

| Molecular Formula | C₁₀H₁₈O₂ | - |

| Molecular Weight | 170.25 g/mol | - |

| Boiling Point | > 81 °C | Expected to be higher than hex-3-yne (81 °C) due to increased molecular weight and polarity.[6] |

| Density | ~0.9 g/cm³ | Expected to be higher than hex-3-yne (~0.72 g/cm³) due to the presence of oxygen atoms.[6] |

| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Sparingly soluble in water. | Based on the properties of similar organic molecules.[5] |

Synthesis of 1,1-Diethoxyhex-3-yne

A plausible and established method for the synthesis of acetylenic acetals involves the reaction of a metal acetylide with an appropriate electrophile. The general approach described by Howk and Sauer can be adapted for the synthesis of 1,1-diethoxyhex-3-yne.[4][7] A potential synthetic route would involve the reaction of the sodium salt of 1-butyne with bromoacetaldehyde diethyl acetal.

Caption: Proposed two-step synthesis of 1,1-diethoxyhex-3-yne.

Illustrative Experimental Protocol

Caution: This is a proposed protocol based on established methodologies and should be performed by a qualified chemist with appropriate safety precautions.

Step 1: Preparation of Sodium Butynide

-

In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense approximately 250 mL of anhydrous liquid ammonia.

-

Add a small piece of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the absence of water.

-

Add a catalytic amount of ferric nitrate.

-

Slowly add sodium metal (1.0 equivalent) in small pieces to the stirring ammonia.

-

Once the sodium has dissolved and the blue color has been discharged, slowly bubble 1-butyne (1.0 equivalent) through the solution. The reaction is complete when the greyish-white precipitate of sodium butynide is formed.

Step 2: Reaction with Bromoacetaldehyde Diethyl Acetal

-

To the suspension of sodium butynide in liquid ammonia, add a solution of bromoacetaldehyde diethyl acetal (1.0 equivalent) in an anhydrous ether (e.g., diethyl ether or THF) dropwise via an addition funnel.

-

After the addition is complete, allow the reaction mixture to stir for several hours, allowing the ammonia to evaporate overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1,1-diethoxyhex-3-yne.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 1,1-Diethoxyhex-3-yne

| Technique | Predicted Key Signals |

| ¹H NMR | - CH(OEt)₂: A triplet around 4.5-5.0 ppm. - OCH₂CH₃: A quartet around 3.4-3.7 ppm. - CH₂C≡C: A triplet around 2.2-2.4 ppm. - C≡CCH₂CH₃: A quartet around 2.1-2.3 ppm. - OCH₂CH₃: A triplet around 1.1-1.3 ppm. - C≡CCH₂CH₃: A triplet around 1.0-1.2 ppm. |

| ¹³C NMR | - CH(OEt)₂: A signal around 100-105 ppm. - C≡C: Two signals in the range of 70-90 ppm. - OCH₂CH₃: A signal around 60-65 ppm. - CH₂C≡C: A signal around 20-25 ppm. - C≡CCH₂CH₃: A signal around 12-15 ppm. - OCH₂CH₃: A signal around 15 ppm. - C≡CCH₂CH₃: A signal around 13-16 ppm. |

| IR Spectroscopy | - C-O stretch (acetal): Strong, broad absorption in the 1050-1150 cm⁻¹ region. - C≡C stretch (internal alkyne): Weak to medium absorption around 2200-2260 cm⁻¹. This peak may be weak or absent due to the symmetry of the alkyne. - sp³ C-H stretch: Absorption just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 170. - Fragmentation: Characteristic loss of ethoxy groups (-OCH₂CH₃, m/z = 45) and cleavage of the alkyl chain. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,1-diethoxyhex-3-yne stems from the differential reactivity of its two functional groups.

Hydrolysis of the Acetal Group

The acetal group is stable under neutral and basic conditions, but can be readily hydrolyzed under aqueous acidic conditions to yield the corresponding α,β-unsaturated aldehyde, hex-3-ynal.[3][8] This transformation unmasks the reactive carbonyl group, allowing for subsequent nucleophilic additions and other carbonyl chemistry.

Caption: Hydrolysis of 1,1-diethoxyhex-3-yne to hex-3-ynal.

Illustrative Experimental Protocol for Hydrolysis:

-

Dissolve 1,1-diethoxyhex-3-yne (1.0 equivalent) in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain crude hex-3-ynal.

-

Purify the product by distillation or column chromatography.

Reactions of the Alkyne Moiety

The internal alkyne of 1,1-diethoxyhex-3-yne can undergo a variety of transformations while the acetal group remains intact. These include:

-

Hydrogenation: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia).[9][10] Complete hydrogenation to the corresponding alkane can be achieved using catalysts such as palladium on carbon (Pd/C).

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones.

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can provide dihaloalkenes.

-

Coupling Reactions: While internal alkynes are less reactive than terminal alkynes in many coupling reactions, they can still participate in certain transition-metal-catalyzed transformations.

Conclusion

1,1-Diethoxyhex-3-yne represents a valuable, albeit not extensively characterized, synthetic building block. Its bifunctional nature, possessing both a stable, masked aldehyde and a reactive internal alkyne, allows for a diverse range of selective chemical manipulations. The synthetic protocols and predicted properties outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage the unique reactivity of acetylenic acetals in the construction of complex molecular architectures. Further experimental investigation into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Cha, O. -J., et al. "Intramolecular Ionic Diels-Alder Reactions of r-Acetylenic Acetals." Journal of the American Chemical Society, 1993.

- BenchChem. "The Genesis of a Versatile Functional Group: A Technical History of Acetylenic Acetals." BenchChem, 2025.

- Howk, B. W., and J. C. Sauer. "Synthesis of Acetylenic Acetals, Ketals and Orthoesters." Journal of the American Chemical Society, vol. 80, no. 17, 1958, pp. 4607-4609.

- Adkins, Homer, and B. H. Nissen. "Acetal." Organic Syntheses, coll. vol. 1, p. 1, 1941; vol. 1, p. 1, 1921.

- Byrne, B., et al. "Product Class 6: Acyclic and Semicyclic O/O Acetals." Science of Synthesis, 2007.

- Mensah, E. A., et al. "Acetal synthesis by acetalization or ring closure." Organic Chemistry Portal.

- Ashenhurst, James. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry, 28 May 2010.

- Ziegler, Frederick E., et al. "Synthesis of cyclic acetals of acetylenic carbonyl compounds.

- Howk, B. W., and J. C. Sauer. "Synthesis of Acetylenic Acetals, Ketals and Orthoesters.

- Chemistry Steps. "Formation and Reactions of Acetals." Chemistry Steps, 6 July 2025.

- Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry." The Royal Society of Chemistry, 2018.

- Menashe, N., et al. "Experimental Procedures Alkyne Hydrolysis." DU Chem, 3 April 2020.

- BenchChem. "In-Depth Technical Guide to (Z)-hex-3-en-1-yne." BenchChem, 2025.

- Bluffton University. "Infrared Spectra -- type samples." Bluffton University.

- Stenutz, R. "hex-3-yne." Stenutz.

- PubChem. "1-Hexen-3-yne." PubChem.

- ChemBK. "Hex-3-yne." ChemBK, 11 April 2024.

- Organic Chemistry Portal. "Substituted 1,3-enyne synthesis by C-C coupling." Organic Chemistry Portal.

- National Institute of Standards and Technology. "3-Hexyne." NIST WebBook.

- Wikipédia. "Hex-3-yne." Wikipédia, 1 June 2025.

- Wikipedia. "3-Hexyne." Wikipedia.

- ResearchGate. "(PDF) 1,3-Diyne Chemistry: Synthesis and Derivations.

- RSC Publishing. "Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies." RSC Publishing, 2018.

- BenchChem. "An In-depth Technical Guide to the Chemical Properties of (Z)-hex-3-en-1-yne." BenchChem, 2025.

- Testbook. "[Solved] The reagent(s) required for the conversion of hex-3-yne to ( - Testbook." Testbook, 6 December 2023.

- Pearson. "Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan... - Pearson." Pearson.

- NP-MRD. "1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0331026)." NP-MRD.

- NP-MRD. "1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0311772)." NP-MRD.

- Chemsrc. "Hex-3-yne | CAS#:928-49-4 | Chemsrc." Chemsrc, 25 August 2025.

- Cheméo. "Chemical Properties of 1,3-Hexadiyne (CAS 4447-21-6)." Cheméo.

- NMPPDB. "1-Hexen-3-yne." NMPPDB.

- Cheméo. "Chemical Properties of 1-Hexyne, 3,3-dimethyl." Cheméo.

- Course Hero. "Some Organic Synthesis Practice Problems: Starting from 1-hexene, 1-butyne, bromoethane, iodomethane and any reagent needed (y." Course Hero.

- Chegg. "Which of the following reagents should be used to convert hex-3-yne to (Z) - Chegg." Chegg, 2 July 2015.

- Chemsrc. "1-HEXEN-3-YNE | CAS#:13721-54-5 | Chemsrc." Chemsrc, 25 August 2025.

- National Institute of Standards and Technology. "1-Hexen-3-yne." NIST WebBook.

- PubChem. "3,3-Dimethylhex-1-en-5-yne." PubChem.

- RSC Publishing. "An efficient direct electrolysis method for the synthesis of 1,1,1,3,3,3-hexafluoroisopropyxy substituted imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry (RSC Publishing).

- Chad's Prep. "Hemiacetals & Acetals: Formation & Hydrolysis | Alcohol Addition | Organic Chemistry 19.4a." YouTube, 31 March 2021.

- SpectraBase. "1,1-Dimethyl-cyclohexane - Optional[1H NMR] - Spectrum - SpectraBase." SpectraBase.

- National Institute of Standards and Technology. "3-Hexyne." NIST WebBook.

- ResearchGate. "Infrared spectra of pure cis-3-hexen-1-ol (1), pure n-hexane (2), and... - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. 3-Hexyne - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. testbook.com [testbook.com]

- 10. chegg.com [chegg.com]

Synthesis of 1,1-Diethoxyhex-3-yne: A Comprehensive Technical Guide

Executive Summary & Chemical Significance

1,1-Diethoxyhex-3-yne (CAS RN: 18229-85-1), also known as 3-hexynal diethyl acetal, is a highly versatile masked β,γ -alkynyl aldehyde. In advanced organic synthesis and drug development, this structural motif serves as a critical building block for the assembly of complex polyunsaturated fatty acids (such as eicosapentaenoic acid [EPA] isomers), pheromones, and targeted active pharmaceutical ingredients (APIs). By masking the reactive aldehyde as a diethyl acetal, chemists can perform robust downstream functionalizations—such as cross-coupling, reduction, or oxidation—without prematurely reacting the carbonyl center.

This whitepaper outlines a field-proven, self-validating methodology for the synthesis of 1,1-diethoxyhex-3-yne, emphasizing mechanistic causality, process safety, and high-yield isolation techniques.

Retrosynthetic Strategies & Route Selection

When designing the synthesis of an internal alkynyl acetal, two primary disconnections are typically evaluated:

-

Route A (C2–C3 Disconnection): Alkylation of a 1-butynyl nucleophile with bromoacetaldehyde diethyl acetal.

-

Route B (C4–C5 Disconnection): Alkylation of a 3-butynal diethyl acetal nucleophile with an ethyl halide.

Caption: Retrosynthetic analysis of 1,1-diethoxyhex-3-yne highlighting two primary disconnection routes.

Causality in Route Selection: While Route B utilizes liquid precursors, 1,1-diethoxybut-3-yne is prohibitively expensive for scale-up. Route A leverages 1-butyne (a cheap petrochemical gas) and bromoacetaldehyde diethyl acetal. However, as documented in authoritative literature such as [1], the direct alkylation of hard lithium acetylides with bromoacetaldehyde diethyl acetal often results in poor yields. The hard nucleophile tends to act as a base, triggering an E2 elimination on the primary bromide to form unwanted ketene acetals.

To circumvent this, our protocol employs a Copper(I)-mediated transmetallation strategy.

Mechanistic Causality in the Experimental Design

To achieve >85% yields, the experimental design must suppress side reactions through precise reagent selection:

-

Cryogenic Lithiation (-78 °C): 1-Butyne is deprotonated by n-Butyllithium at cryogenic temperatures. This prevents the exothermic degradation of the resulting lithium 1-butynide and ensures quantitative metallation.

-

Copper(I) Iodide Transmetallation: By introducing CuI, the hard lithium acetylide is converted into a softer organocuprate intermediate. This "softening" drastically reduces the basicity of the nucleophile, heavily biasing the reaction pathway toward SN2 substitution rather than E2 elimination.

-

DMPU as a Co-Solvent: N,N'-Dimethylpropyleneurea (DMPU) is added prior to the electrophile. DMPU safely replaces the highly toxic HMPA, serving to break up organometallic aggregates in solution. This exposes the naked nucleophile, accelerating the SN2 displacement of the bromoacetal.

Caption: Mechanistic pathway from 1-butyne to the target acetal via an organocopper intermediate.

Quantitative Data & Reagent Parameters

The following stoichiometry is optimized for a 1.0-mole scale synthesis, ensuring a slight excess of the volatile alkyne and the organolithium base to drive the reaction to completion.

Table 1: Reagent Stoichiometry and Physical Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |

| 1-Butyne | 54.09 | 1.2 | 64.9 g | 0.678 (liq) | Nucleophile Precursor |

| n-Butyllithium (2.5 M) | 64.06 | 1.1 | 440 mL | - | Deprotonating Agent |

| Bromoacetaldehyde diethyl acetal | 197.07 | 1.0 | 197.1 g | 1.280 | Electrophile |

| Copper(I) Iodide | 190.45 | 0.1 | 19.0 g | 5.620 | Transmetallation Catalyst |

| DMPU | 128.17 | 2.0 | 256.3 g | 1.064 | Aggregate Disruptor |

| THF (Anhydrous) | 72.11 | - | 1000 mL | 0.889 | Primary Solvent |

Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure the chemist can verify the success of each intermediate phase before proceeding.

Caption: Step-by-step experimental workflow for the synthesis of 1,1-diethoxyhex-3-yne.

Step-by-Step Methodology

Step 1: System Setup & Alkyne Condensation

-

Flame-dry a 3-neck 2L round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, a gas inlet tube, and a pressure-equalizing addition funnel. Flush the system continuously with ultra-high purity Argon.

-

Charge the flask with 1000 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Slowly bubble 1-butyne gas into the THF.

-

Self-Validation (IPC 1): Place the entire apparatus on a tared high-capacity balance. Monitor the weight gain until exactly 64.9 g (1.2 mol) of 1-butyne has dissolved.

-

Step 2: Lithiation 4. Via the addition funnel, add n-BuLi (440 mL, 2.5 M in hexanes, 1.1 mol) dropwise over 45 minutes. Maintain the internal temperature strictly below -65 °C to prevent solvent metalation. 5. Stir the clear/pale-yellow solution for 30 minutes at -78 °C to ensure quantitative formation of lithium 1-butynide.

Step 3: Transmetallation 6. Briefly remove the gas inlet and add anhydrous CuI (19.0 g, 0.1 mol) in one rapid portion under a strong positive pressure of Argon. 7. Replace the cooling bath with a -20 °C bath (dry ice/ethylene glycol). Stir for 30 minutes.

-

Self-Validation (IPC 2): The suspension will transition into a homogeneous, dark-colored solution, confirming the successful formation of the organocuprate species.

Step 4: Alkylation 8. Cool the reaction mixture back to -40 °C. Add DMPU (256.3 g, 2.0 mol) via syringe. 9. Add bromoacetaldehyde diethyl acetal (197.1 g, 1.0 mol) dropwise over 20 minutes. 10. Remove the cooling bath entirely and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 12 hours.

- Self-Validation (IPC 3): Withdraw a 0.5 mL aliquot, quench in 1 mL of saturated aqueous NH4Cl , extract with EtOAc, and analyze via GC-MS. Proceed to workup only when >95% consumption of the bromoacetal is confirmed.

Step 5: Quench & Workup 11. Cool the flask to 0 °C and carefully quench the reaction by adding 500 mL of saturated aqueous NH4Cl containing 10% NH4OH (the ammonia is critical for solubilizing copper salts into deep blue aqueous complexes). 12. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 300 mL). 13. Wash the combined organic layers with brine (2 x 200 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (avoiding temperatures above 30 °C to prevent acetal degradation).

Step 6: Purification 14. Purify the crude yellow oil via fractional vacuum distillation through a short-path distillation head. 15. Collect the main fraction boiling at approximately 75–80 °C at 2 mmHg . This yields 1,1-diethoxyhex-3-yne as a colorless liquid.

Analytical Characterization Benchmarks

To verify the structural integrity of the synthesized [2], compare the isolated product against the following expected spectral benchmarks.

Table 2: Expected Spectral Data

| Technique | Signal / Peak | Structural Assignment |

| 1 H NMR (400 MHz, CDCl3 ) | δ 4.60 (t, J = 5.5 Hz, 1H) | Acetal Methine CH (C1) |

| 1 H NMR | δ 3.70 – 3.50 (m, 4H) | Diethoxy CH2 groups |

| 1 H NMR | δ 2.50 (dt, J = 5.5, 2.5 Hz, 2H) | Propargylic CH2 (C2) |

| 1 H NMR | δ 2.15 (qt, J = 7.5, 2.5 Hz, 2H) | Propargylic CH2 (C5) |

| 1 H NMR | δ 1.20 (t, J = 7.0 Hz, 6H) | Diethoxy CH3 groups |

| 1 H NMR | δ 1.10 (t, J = 7.5 Hz, 3H) | Terminal CH3 (C6) |

| 13 C NMR (100 MHz, CDCl3 ) | δ 102.1 | Acetal Carbon (C1) |

| 13 C NMR | δ 83.5, 74.2 | Internal Alkyne Carbons (C3, C4) |

| IR (Neat, cm−1 ) | 2975, 2870, 1120, 1060 | C-H stretch, strong C-O-C acetal stretch |

References

-

Synthesis of 4,4-Dimethoxybut-1-yne (Discussing the challenges of bromoacetal alkylations). Organic Syntheses.[Link]

-

1,1-Diethoxy-3-hexyne | C10H18O2 | CID 87519 . PubChem.[Link]

-

1,1-Diethoxy-3-hexyne (CAS RN: 18229-85-1) . CAS Common Chemistry.[Link]

-

1,1-diethoxyhex-3-yne Chemical Properties . LookChem.[Link]

Spectroscopic Characterization of 1,1-Diethoxyhex-3-yne: A Technical Guide

Introduction

1,1-Diethoxyhex-3-yne is a molecule of interest in synthetic organic chemistry, featuring two key functional groups: an acetal and an internal alkyne. The acetal group serves as a protecting group for a carbonyl functionality, while the alkyne provides a site for a variety of chemical transformations, including carbon-carbon bond formation and functional group interconversions. Accurate structural elucidation and purity assessment of this compound are paramount for its successful application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,1-Diethoxyhex-3-yne, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and established fragmentation patterns, offering a robust framework for the characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular structure can be constructed.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,1-Diethoxyhex-3-yne in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Acquire the spectrum on the same spectrometer.

-

Use a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum of 1,1-Diethoxyhex-3-yne is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~4.8 - 5.0 | Triplet | ~5.0 | 1H |

| H-b | ~3.5 - 3.7 | Quartet | ~7.0 | 4H |

| H-c | ~2.3 - 2.5 | Quartet | ~2.5 | 2H |

| H-d | ~1.8 - 2.0 | Triplet of Triplets | ~7.5, ~2.5 | 2H |

| H-e | ~1.2 - 1.4 | Triplet | ~7.0 | 6H |

| H-f | ~1.0 - 1.2 | Triplet | ~7.5 | 3H |

Causality Behind Predicted Shifts:

-

H-a (acetal proton): This proton is attached to a carbon bonded to two oxygen atoms, which are strongly electron-withdrawing. This deshielding effect results in a significant downfield shift.

-

H-b (ethoxy methylene protons): These protons are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl protons (H-e).

-

H-c (propargylic protons): These protons are adjacent to the alkyne triple bond. The magnetic anisotropy of the alkyne causes a slight deshielding effect. They are split into a quartet by the neighboring methylene protons (H-d).

-

H-d (homopropargylic protons): These protons are further from the electron-withdrawing groups and therefore appear more upfield. They will be split by both the adjacent propargylic protons (H-c) and the terminal methyl protons (H-f).

-

H-e (ethoxy methyl protons): These protons are in a typical alkyl region and are split into a triplet by the adjacent methylene protons (H-b).

-

H-f (terminal methyl protons): These protons are in the most upfield region of the spectrum, as they are furthest from any electron-withdrawing groups. They are split into a triplet by the adjacent methylene protons (H-d).

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (acetal carbon) | ~100 - 105 |

| C-2 (ethoxy methylene carbons) | ~60 - 65 |

| C-3 (alkyne carbon) | ~80 - 85 |

| C-4 (alkyne carbon) | ~75 - 80 |

| C-5 (propargylic carbon) | ~20 - 25 |

| C-6 (homopropargylic carbon) | ~12 - 15 |

| C-7 (ethoxy methyl carbons) | ~15 - 20 |

| C-8 (terminal methyl carbon) | ~13 - 16 |

Causality Behind Predicted Shifts:

-

C-1 (acetal carbon): Similar to the proton spectrum, the two oxygen atoms cause a significant downfield shift for the acetal carbon.

-

C-2 (ethoxy methylene carbons): These carbons are deshielded by the adjacent oxygen atom.

-

C-3 and C-4 (alkyne carbons): The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm.

-

C-5, C-6, C-7, and C-8 (alkyl carbons): These sp³-hybridized carbons appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

IR Spectral Interpretation

The IR spectrum of 1,1-Diethoxyhex-3-yne is expected to exhibit the following key absorption bands:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C(sp³)-H stretch | 2850-3000 | Strong |

| C≡C stretch (internal alkyne) | 2100-2260 | Weak to Medium |

| C-O stretch (acetal) | 1050-1150 | Strong |

Interpretation of Key Bands:

-

C(sp³)-H stretch: The strong absorption band just below 3000 cm⁻¹ is characteristic of C-H bonds in the ethyl and hexyl chains of the molecule.[1][2]

-

C≡C stretch: The absorption due to the carbon-carbon triple bond stretch of an internal alkyne is typically weak because the change in dipole moment during this vibration is small.[1][3][4] Its presence in this region is nonetheless a key diagnostic feature.

-

C-O stretch: The strong absorption band in the fingerprint region is characteristic of the C-O single bonds of the acetal functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction:

-

For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Mass Spectral Fragmentation Analysis

The mass spectrum of 1,1-Diethoxyhex-3-yne (Molecular Weight: 170.25 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z = 170, although it may be weak due to the lability of the acetal group. The fragmentation pattern will be dictated by the presence of the acetal and alkyne functionalities.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 125 | [M - OCH₂CH₃]⁺ | α-cleavage of an ethoxy radical from the acetal. |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Cleavage of the bond between C1 and C2. |

| 73 | [CH(OCH₂CH₃)]⁺ | Loss of an ethyl group from the m/z 103 fragment. |

| 67 | [C₅H₇]⁺ | Propargylic cleavage leading to a resonance-stabilized cation. |

Causality of Fragmentation:

-

Acetal Fragmentation: Acetals are known to undergo facile α-cleavage, where a radical is lost from the carbon adjacent to the two oxygen atoms, leading to the formation of a stable oxonium ion.[5] The loss of an ethoxy radical (•OCH₂CH₃) to form the ion at m/z 125 is a highly favorable pathway.

-

Alkyne Fragmentation: Alkynes tend to fragment at the bond β to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[6][7] In this case, cleavage of the C2-C3 bond would lead to a fragment that could rearrange to a stable cation.

Fragmentation Pathway Diagram:

Caption: Proposed EI-MS fragmentation of 1,1-Diethoxyhex-3-yne.

Conclusion

The comprehensive spectroscopic analysis of 1,1-Diethoxyhex-3-yne through NMR, IR, and MS provides a detailed and self-validating structural characterization. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alkyne and acetal functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure. This guide serves as a valuable resource for researchers and scientists, enabling the confident identification and quality assessment of this important synthetic intermediate.

References

- JoVE. (2024, December 5). Mass Spectrometry: Alkyne Fragmentation.

- Royal Society of Chemistry. (n.d.). Mass Spectra of Some Acetals. RSC Publishing.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry: 15 Videos.

- Wikipedia. (n.d.).

- Friedel, R. A., & Sharkey, A. G., Jr. (n.d.). Mass Spectra of Acetal-Type Compounds.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.

- Organic Lecture Series. (n.d.). Mass Spectrometry.

- Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Video]. YouTube.

- OpenOChem Learn. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0288186).

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.

- Pearson. (n.d.).

- NC State University Libraries. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. In Organic Chemistry.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry.

- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0331026).

- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0321603).

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of (Z)-hex-3-en-1-yne.

- Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000270.

- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0184428).

- MDPI. (2024, October 2). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Royal Society of Chemistry. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2.

- Pearson. (n.d.). How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a....

- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts.

- Dr. Pushpa. (2022, January 25). IR Spectroscopy | Structure Determination of unknown molecule. [Video]. YouTube.

- PubChem. (n.d.). CID 53627944 | C₆H₈.

- NIST. (n.d.). Ethane, 1,1-dimethoxy-. In NIST WebBook.

- PubChem. (n.d.). 1-Hexen-3-yne | C₆H₈ | CID 139568.

- ChemicalBook. (n.d.). 1,1-DIMETHOXYCYCLOHEXANE(933-40-4) ¹³C NMR spectrum.

- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.

- ChemicalBook. (n.d.). 1,1-DIMETHOXYCYCLOHEXANE(933-40-4) ¹H NMR spectrum.

- ChemicalBook. (n.d.). 1,1-DIMETHYLCYCLOHEXANE(590-66-9) ¹H NMR spectrum.

- NIST. (n.d.). Ethane, 1,1-dimethoxy-. In NIST WebBook.

- SpectraBase. (n.d.). 1,1-Dimethyl-cyclohexane - Optional[¹³C NMR] - Chemical Shifts.

- MDPI. (2024, July 31).

Sources

- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

Physical Properties and Handling of 1,1-Diethoxyhex-3-yne: A Technical Guide for Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,1-Diethoxyhex-3-yne (CAS: 18229-85-1)

Executive Summary and Structural Significance

In the landscape of modern drug development and complex target synthesis, bifunctional building blocks are critical for assembling intricate molecular architectures. 1,1-Diethoxyhex-3-yne (also known as 3-hexyne diethyl acetal) is a highly versatile scaffold featuring an internal alkyne and a protected aldehyde (diethyl acetal).

From a mechanistic standpoint, this compound allows chemists to execute orthogonal synthetic strategies: the internal alkyne can undergo stereoselective semi-reductions or transition-metal-catalyzed functionalizations, while the acetal serves as a robust protecting group that can be unmasked under mild aqueous acidic conditions to reveal a reactive electrophilic aldehyde . Understanding its core physical properties—specifically its boiling point and density—is paramount for designing safe, scalable, and high-yielding synthetic protocols.

Physicochemical Profile

The physical properties of 1,1-diethoxyhex-3-yne dictate its behavior during reaction setup, purification, and storage. Below is a consolidated table of its critical quantitative data.

Table 1: Quantitative Physical Properties

| Property | Value | Conditions / Methodology |

| Molecular Weight | 170.25 g/mol | Calculated (C₁₀H₁₈O₂) |

| Boiling Point (Reduced) | 83 °C | @ 12 Torr (Experimental) |

| Boiling Point (Atmospheric) | ~199.0 °C | @ 760 Torr (Predicted) |

| Density | 0.877 g/cm³ | @ 20 °C |

| Flash Point | ~72.4 °C | Closed Cup (Predicted) |

| LogP (XLogP3) | 2.3 | Octanol/Water Partitioning |

The Causality Behind the Data

-

Boiling Point Dynamics: Aliphatic acetals are inherently susceptible to auto-oxidation and thermal cleavage at elevated temperatures. Heating 1,1-diethoxyhex-3-yne to its atmospheric boiling point of ~199 °C introduces a high risk of thermal degradation into enol ethers or polymeric byproducts. By applying a vacuum of 12 Torr, the boiling point is depressed to a kinetically safe 83 °C. This is not merely a suggestion; it is a thermodynamic necessity to preserve molecular integrity during purification.

-

Density and Phase Partitioning: The density of 0.877 g/cm³ is driven by the balance between the lightweight aliphatic hydrocarbon chain and the heavier, electronegative oxygen atoms of the acetal moiety. Because its density is significantly lower than that of water (1.00 g/cm³), 1,1-diethoxyhex-3-yne will consistently form the upper organic layer during standard aqueous workups, streamlining liquid-liquid extraction workflows.

Validated Experimental Protocols

As a self-validating system, every protocol must include built-in verification steps to ensure trustworthiness and reproducibility.

Protocol A: Vacuum Distillation for Purification

Objective: Isolate high-purity 1,1-diethoxyhex-3-yne while preventing thermal decomposition.

-

Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column to improve fractionation. Lightly grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

-

System Evacuation: Connect the receiving end to a vacuum pump protected by a liquid nitrogen or dry ice/isopropanol cold trap. Evacuate the system until a stable pressure of 12 Torr is achieved.

-

Controlled Heating: Submerge the distillation flask in a silicone oil bath. Gradually increase the bath temperature to 100–110 °C. Crucial: Do not exceed 120 °C to prevent localized superheating.

-

Fractional Collection: Discard the initial fore-run (typically containing trace ethanol or low-boiling impurities). Collect the main fraction distilling steadily at 83 °C .

-

Self-Validation (NMR): Break the vacuum with dry argon. Analyze the main fraction via ¹H NMR (CDCl₃). Purity is confirmed by the sharp triplet of the acetal methine proton (~4.5 ppm) and the complete absence of aldehyde proton signals (~9.5 ppm).

Figure 1: Step-by-step workflow for the vacuum distillation of 1,1-Diethoxyhex-3-yne.

Protocol B: Precision Density Determination (Pycnometry)

Objective: Verify the density (0.877 g/cm³) for accurate volumetric scaling in drug synthesis.

-

Calibration: Thoroughly clean and dry a 10 mL Gay-Lussac pycnometer. Weigh the empty apparatus on an analytical balance to obtain the tare weight ( W0 ).

-

Thermal Equilibration (Reference): Fill the pycnometer with HPLC-grade water. Insert the capillary stopper, ensuring no air bubbles are trapped. Submerge in a thermostatic water bath at exactly 20.0 ± 0.1 °C for 15 minutes. Wipe the exterior completely dry and weigh ( WH2O ).

-

Sample Measurement: Empty, rinse with acetone, and dry the pycnometer under a stream of nitrogen. Fill with the 1,1-diethoxyhex-3-yne sample, equilibrate at 20.0 °C as before, dry the exterior, and weigh ( Wsample ).

-

Calculation: ρsample=WH2O−W0Wsample−W0×ρH2O20

-

Self-Validation: Perform the measurement in triplicate. The system is validated if the Relative Standard Deviation (RSD) is < 0.5%, confirming the absence of temperature drift or micro-bubble interference.

Strategic Applications in Drug Discovery

The true value of 1,1-diethoxyhex-3-yne lies in its orthogonality. Drug development professionals frequently utilize this molecule to build complex aliphatic side chains or macrocyclic precursors. The internal alkyne can be stereoselectively reduced using a Lindlar catalyst to form a (Z)-alkene, while the acetal remains untouched. Conversely, mild aqueous acid will hydrolyze the acetal to yield hex-3-ynal, a highly reactive electrophile ready for reductive amination or Grignard additions.

Figure 2: Divergent synthetic utility of 1,1-Diethoxyhex-3-yne in drug development.

References

IUPAC nomenclature for 1,1-Diethoxyhex-3-yne

An In-Depth Guide to the IUPAC Nomenclature of 1,1-Diethoxyhex-3-yne

Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the cornerstone of unambiguous chemical communication. For researchers and drug development professionals, the ability to accurately name and interpret complex molecular structures is paramount for reproducibility, patentability, and regulatory compliance. This technical guide provides a detailed, first-principles analysis of the IUPAC nomenclature for the molecule 1,1-Diethoxyhex-3-yne. We will deconstruct the name into its core components, elucidating the hierarchical rules that dictate the identification of the parent chain, the numbering of its atoms, and the proper citation of its substituents. This document serves as both a reference for this specific compound and a practical case study in applying fundamental IUPAC principles.

The Imperative of Systematic Nomenclature

In the collaborative landscape of modern science, precision in language is as critical as precision in measurement. A chemical name must correspond to a single, unique molecular structure, and conversely, a structure must have only one correct systematic name. The IUPAC system provides this universal language, eliminating the ambiguity of trivial or common names that can vary between labs, regions, and historical contexts.[1][2] Understanding this system is not merely an academic exercise; it is a prerequisite for accurate database searching, clear communication of findings, and the protection of intellectual property.

Systematic Analysis Protocol for 1,1-Diethoxyhex-3-yne

The correct IUPAC name is derived not by memorization, but by the sequential application of a logical set of rules. Here, we present the analysis of 1,1-Diethoxyhex-3-yne as a self-validating protocol.

Step 1: Identify the Principal Functional Group and Parent Chain

The first and most critical step is to identify the principal functional group, as this group dictates the suffix of the name and is given the highest priority in numbering.[3][4]

-

Analysis: The structure contains two types of functional groups: ether (alkoxy) groups and an alkyne (carbon-carbon triple bond).

-

Causality: According to IUPAC priority rules, the carbon-carbon triple bond of the alkyne outranks the ether linkages.[3][5] Therefore, the compound is named as a derivative of an alkyne, not an ether.

Step 2: Number the Parent Chain

The chain must be numbered to assign the lowest possible locant (position number) to the principal functional group.[8][9]

-

Analysis: The six-carbon chain can be numbered from two directions:

-

Direction A (Left-to-Right in the standard representation): This places the triple bond between carbons 3 and 4.

-

Direction B (Right-to-Left): This also places the triple bond between carbons 3 and 4.

-

-

Causality & Tie-Breaking: Since both numbering schemes yield the same locant (3) for the alkyne, the tie is broken by considering the location of the substituents.[5] We must choose the direction that assigns the lowest possible numbers to the substituents at the first point of difference.

-

Direction A places the "diethoxy" substituents at position 1.

-

Direction B would place them at position 6.

-

Step 3: Identify and Name Substituents

All groups attached to the parent chain that are not part of the chain itself are named as substituents.

-

Analysis: There are two identical groups attached to carbon-1. Each group consists of an ethyl fragment (CH₂CH₃) linked via an oxygen atom.

-

Nomenclature: An alkyl group attached via an oxygen atom is termed an "alkoxy" group. For a two-carbon chain, this is an ethoxy group.[1]

-

Multiplicity: Because there are two ethoxy groups, the prefix di- is used.[5][11] Note that prefixes like "di-", "tri-", etc., are not considered for alphabetization purposes.[5]

Step 4: Assemble the Final IUPAC Name

The final name is assembled by combining the substituent names (with their locants) as a prefix to the parent name.

-

Substituents: 1,1-Diethoxy

-

Parent Chain: hex-3-yne

Final Assembled Name: 1,1-Diethoxyhex-3-yne

Visual and Tabular Data Representation

Molecular Structure and Numbering

A clear visual representation is essential for confirming the structural interpretation of the name. The following diagram illustrates the structure of 1,1-Diethoxyhex-3-yne, with the parent chain carbons explicitly numbered according to the protocol described above.

Caption: Molecular structure of 1,1-Diethoxyhex-3-yne with IUPAC numbering.

Nomenclature Verification Protocol

This table summarizes the decision-making process for naming the target molecule, providing a quick-reference validation system.

| Step | Analysis Parameter | Rule Applied | Result | Citation |

| 1 | Principal Functional Group | Highest priority functional group determines suffix. | Alkyne > Ether | [3][4] |

| 2 | Parent Chain Identification | Longest continuous carbon chain including the principal functional group. | 6-carbon chain (Hexyne) | [6][7] |

| 3 | Parent Chain Numbering | Assign lowest locant to the principal functional group. | hex-3-yne | [8][9] |

| 4 | Tie-Breaking in Numbering | If locants for the principal group are tied, assign lowest locants to substituents. | 1,1- vs. 6,6- | [5] |

| 5 | Substituent Identification | Identify all groups attached to the parent chain. | Two -OCH₂CH₃ groups | |

| 6 | Substituent Naming | Name alkyl-oxy groups as "alkoxy". Use prefixes for multiplicity. | Diethoxy | [1][11] |

| 7 | Final Assembly | Combine substituent prefixes with the parent name. | 1,1-Diethoxyhex-3-yne | [5] |

Conclusion

The systematic name 1,1-Diethoxyhex-3-yne is a precise descriptor of a unique chemical entity, derived from a hierarchical and logical application of IUPAC rules. The process involves prioritizing the alkyne as the principal functional group, identifying the six-carbon parent chain (hexyne), and numbering it to assign the lowest possible locants first to the triple bond (position 3) and then to the two ethoxy substituents (position 1). For professionals in chemistry-driven fields, mastering this analytical process is fundamental to ensuring clarity, accuracy, and reproducibility in research and development.

References

-

Chemistry Steps. (2023, February 22). Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Available at: [Link]

-

University of Calgary. (n.d.). Nomenclature of Alkynes. Available at: [Link]

-

Adichemistry. (n.d.). IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY. Available at: [Link]

-

Save My Exams. (2025, June 4). IUPAC Nomenclature. DP IB Chemistry Revision Notes 2023. Available at: [Link]

-

Leah4sci. (2013, March 4). Naming Alkynes using IUPAC rules for Organic Chemistry Nomenclature. YouTube. Available at: [Link]

-

Lumen Learning. (n.d.). Naming Alkynes. MCC Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkynes. Available at: [Link]

-

Scribd. (n.d.). Chemical Nomenclature and Formula Writing Guide. Available at: [Link]

-

Charlesworth Author Services. (2022, March 9). How to name chemical compounds. Available at: [Link]

-

Southwestern University. (n.d.). Guide for Writing in Chemistry. Available at: [Link]

-

LatinHire Online Tutoring. (2023, November 13). A Comprehensive Guide for Nomenclature in Chemistry. Available at: [Link]

-

Enago Academy. (2018, January 4). How to Write Chemical Compound Names in Journal Manuscripts (Part 3). Available at: [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. How to Write Chemical Compound Names in Journal Manuscripts (Part 3) - Enago Academy [enago.com]

- 3. adichemistry.com [adichemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. A Comprehensive Guide for Nomenclature in Chemistry • LatinHire Online Tutoring [latinhire.com]

Introduction: The Strategic Value of a Bifunctional Synthon

An In-Depth Technical Guide to the Stability and Reactivity of 1,1-Diethoxyhex-3-yne

For Researchers, Scientists, and Drug Development Professionals

1,1-Diethoxyhex-3-yne is a fascinating and synthetically valuable organic molecule that merges two distinct and highly useful functional groups: a masked aldehyde in the form of a diethyl acetal and an internal alkyne. This unique combination makes it a versatile building block in complex organic synthesis. The acetal group serves as a robust protecting group for a carbonyl, stable to a wide array of nucleophilic and basic reagents, while the internal alkyne provides a rigid, linear scaffold and a site for a rich variety of chemical transformations.

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the stability and reactivity of 1,1-diethoxyhex-3-yne. We will move beyond a simple cataloging of reactions to explain the underlying principles and causal relationships that govern its chemical behavior. This document is designed to empower researchers to strategically and effectively employ this reagent in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science where precise molecular architecture is paramount.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of 1,1-Diethoxyhex-3-yne is fundamental for its correct identification, purity assessment, and successful application in synthesis.

Table 1: Physicochemical Properties of 1,1-Diethoxyhex-3-yne

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| Appearance | Colorless liquid | By analogy to similar acetylenic acetals. |

| Boiling Point | ~180-200 °C | Estimated based on related structures. |

| Density | ~0.9 g/cm³ | Estimated. |

| Solubility | Soluble in common organic solvents (ethers, hydrocarbons, chlorinated solvents). Insoluble in water. | Typical for a medium-sized ether. |

Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for 1,1-Diethoxyhex-3-yne

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₃ (ethyl) | ~1.2 ppm (triplet) | Standard ethoxy group signal, coupled to -CH₂-. |

| -CH₂- (ethyl) | ~3.5-3.7 ppm (quartet) | Diastereotopic methylene protons of the ethoxy groups, coupled to -CH₃. | |

| -CH(OEt)₂ | ~4.8 ppm (triplet) | Acetal proton, coupled to the adjacent allylic/propargylic methylene group. | |

| -C≡C-CH₂-CH | ~2.3 ppm (doublet of quartets) | Allylic/propargylic methylene protons, coupled to the acetal proton and the terminal methyl group. | |

| -CH₃ (hexyl) | ~1.8 ppm (triplet) | Methyl group on the alkyne, showing small long-range coupling to the methylene protons. | |

| ¹³C NMR | -CH₃ (ethyl) | ~15 ppm | |

| -OCH₂- | ~60-62 ppm | ||

| -CH(OEt)₂ | ~100-102 ppm | Characteristic chemical shift for an acetal carbon. | |

| C≡C | ~80-90 ppm | Two signals expected for the two non-equivalent sp-hybridized carbons. | |

| -C≡C-CH₂- | ~20-25 ppm | ||

| -CH₃ (hexyl) | ~12-14 ppm | ||

| IR Spectroscopy | C≡C Stretch | 2200-2260 cm⁻¹ (weak) | Characteristic for a non-terminal, symmetrically substituted alkyne. |

| C-O Stretch | 1050-1150 cm⁻¹ (strong) | Strong, broad signal typical for acetal C-O bonds. | |

| sp³ C-H Stretch | 2850-3000 cm⁻¹ (medium-strong) | ||

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 170 | |

| Key Fragments | m/z = 125 [M - OEt]⁺, 99, 73 [CH(OEt)₂]⁺ | Loss of an ethoxy group is a characteristic fragmentation pathway for diethyl acetals. |

Synthesis of 1,1-Diethoxyhex-3-yne

The synthesis of acetylenic acetals has been a subject of study since the mid-20th century[1]. A logical and common approach to 1,1-Diethoxyhex-3-yne involves the alkylation of a smaller acetylenic acetal, such as propargylaldehyde diethyl acetal.

-

Thermal and Photochemical Stability : The alkyne group imparts some potential for thermal decomposition or polymerization at very high temperatures, a general characteristic of acetylenic compounds.[2] Standard laboratory conditions are generally safe. It should be stored away from direct sunlight, although specific photochemical reactivity is not extensively documented.

Chemical Reactivity: A Playground for Synthesis

The true power of 1,1-Diethoxyhex-3-yne lies in its diverse reactivity, allowing for selective manipulation of either the alkyne or the (unmasked) carbonyl functionality.

Reactions at the Alkyne Moiety

The internal alkyne is a hub for transformations that build molecular complexity.

The alkyne can be selectively reduced to either a cis- or trans-alkene, providing crucial stereochemical control.

-

cis-Alkene Formation : Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), delivers the (Z)-alkene via syn-addition of hydrogen across the triple bond.[3] This prevents over-reduction to the alkane.

-

trans-Alkene Formation : A dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to produce the thermodynamically more stable (E)-alkene.[3]

Table 3: Stereoselective Reduction of the Alkyne

| Reagents | Product | Stereochemistry |

| H₂, Lindlar's Catalyst | (Z)-1,1-Diethoxyhex-3-ene | cis |

| Na, NH₃ (l) | (E)-1,1-Diethoxyhex-3-ene | trans |

The alkyne can participate as a 2π component in various pericyclic reactions to form new ring systems.

-

1,3-Dipolar Cycloaddition : It can act as a dipolarophile in reactions with 1,3-dipoles like azides (in the Huisgen cycloaddition to form triazoles) or nitrile oxides (to form isoxazoles).[4][5] These reactions are powerful "click chemistry" tools for bioconjugation and materials science.

-

Diels-Alder Reaction : While unactivated internal alkynes are generally poor dienophiles, the molecule's reactivity can be dramatically enhanced. In the presence of a protic or Lewis acid, the acetal can be activated to form a propargyl cation, which is a highly reactive dienophile for intramolecular [4+2] cycloadditions.[6]

Acid-catalyzed hydration of the alkyne, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, will follow Markovnikov's rule. Tautomerization of the initial enol intermediate yields a ketone. For this internal, unsymmetrical alkyne, hydration could potentially lead to a mixture of two regioisomeric ketones: 1,1-diethoxyhexan-3-one and 1,1-diethoxyhexan-4-one. However, based on procedures for terminal alkynes which yield methyl ketones, hydration is expected to favor the formation of the ketone at the C4 position.[7]

Reactions via the Acetal Moiety

The primary reaction involving the acetal is its deprotection. As discussed under stability, acidic hydrolysis regenerates the aldehyde, hex-3-yn-1-al. This unmasking is a critical step, revealing a reactive carbonyl group that can then undergo the full gamut of aldehyde chemistry (e.g., Wittig reactions, reductive amination, aldol condensations) while leaving the alkyne intact for subsequent transformations.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of 1,1-Diethoxyhex-3-yne and ensure laboratory safety.

-

Storage Conditions : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It should be kept in a cool, dark, and well-ventilated area away from acids and strong oxidizing agents.[8] General guidelines for storing flammable acetylenic compounds should be followed, including keeping it away from heat sources and ignition points.[9][10][11]

-

Handling : Always handle in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8][10] Due to the flammability of related acetylenic compounds, ensure there are no nearby ignition sources.

Conclusion

1,1-Diethoxyhex-3-yne is a potent synthetic intermediate whose value is derived from the orthogonal stability and reactivity of its two core functional groups. Its acetal end is stable to bases and nucleophiles but readily deprotected with acid, while its internal alkyne provides a platform for stereocontrolled reductions and ring-forming cycloaddition reactions. By understanding the causal factors behind its stability and reactivity—namely, the acid-lability of the acetal and the rich chemistry of the C-C triple bond—researchers can strategically design synthetic routes to complex target molecules with high levels of precision and control. This guide serves as a foundational resource to unlock the full potential of this versatile chemical building block.

References

-

Kim, S., & Uh, K. H. (1999). Intramolecular Ionic Diels-Alder Reactions of r-Acetylenic Acetals. Organic Letters, 1(12), 2031–2033. Available at: [Link]

-

International Industrial Gases Ltd. (2026). Handling And Storing Of Acetylene Cylinders. International Industrial Gases Ltd. Available at: [Link]

-

Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Rexarc. Available at: [Link]

-

nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices. nexAir. Available at: [Link]

-

Virginia Tech. (n.d.). Occupational Safety Fact Sheet Compressed Acetylene Gas. Virginia Tech Environmental Health and Safety. Available at: [Link]

-

European Industrial Gases Association (EIGA). (n.d.). The Safe Transport, Use and Storage of Acetylene Cylinders. EIGA. Available at: [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. University of Calgary Chemistry. Available at: [Link]

-

Chemistry Steps. (2025). Formation and Reactions of Acetals. Chemistry Steps. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

-

University of Denver. (2020). Experimental Procedures Alkyne Hydrolysis. DU Chem. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2025). 9.5: Reduction of Alkynes. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ehrs.upenn.edu [ehrs.upenn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ijrpc.com [ijrpc.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. nexair.com [nexair.com]

- 9. iigas.com [iigas.com]

- 10. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]

- 11. eiga.eu [eiga.eu]

Retrosynthetic analysis of 1,1-Diethoxyhex-3-yne

An In-Depth Technical Guide to the Retrosynthetic Analysis and Forward Synthesis of 1,1-Diethoxyhex-3-yne

Executive Summary

1,1-Diethoxyhex-3-yne is a bifunctional molecule featuring a stable acetal group and a reactive internal alkyne. This structure makes it a valuable, yet not widely documented, building block in organic synthesis, potentially serving as a precursor to various complex molecular architectures through transformations of the alkyne and controlled deprotection of the aldehyde. This guide provides a comprehensive retrosynthetic analysis of 1,1-Diethoxyhex-3-yne, breaking down the molecule into readily synthesizable or commercially available precursors. We will explore the underlying chemical principles, justify the strategic choices made during the disconnection process, and provide detailed, field-proven protocols for the forward synthesis of the key intermediates and the final target molecule. This document is intended for researchers, scientists, and drug development professionals seeking a robust and logical pathway for the synthesis of functionalized alkynes.

Introduction: The Logic of Retrosynthesis

Modern organic synthesis relies on the ability to construct complex molecules from simpler, more accessible starting materials. Retrosynthetic analysis is a problem-solving technique where a target molecule is systematically deconstructed into a series of simpler precursor structures.[1][2][3] This process involves "disconnections" of chemical bonds, which correspond to the reverse of known, reliable chemical reactions.

The target molecule, 1,1-Diethoxyhex-3-yne, possesses two key functional groups: an internal alkyne and a diethyl acetal. The alkyne offers a site for various addition reactions or coupling chemistries. The acetal, on the other hand, is a well-established protecting group for an aldehyde.[4][5][6] Acetals are notably stable in neutral to strongly basic environments, making them ideal for shielding a carbonyl group from nucleophilic or basic reagents, such as the acetylide anions used in alkyne chemistry.[7][8][9] The successful synthesis of this molecule hinges on a strategy that accommodates the differing reactivities of these two groups.

Part I: Retrosynthetic Analysis of 1,1-Diethoxyhex-3-yne

Primary Disconnection Strategy: The C-C Bond

The most logical starting point for the retrosynthesis of 1,1-Diethoxyhex-3-yne is the disconnection of one of the carbon-carbon single bonds adjacent to the alkyne. This approach leverages one of the most reliable C-C bond-forming reactions in organic chemistry: the alkylation of a terminal alkyne.[10][11]

We will disconnect the C2-C3 bond. This choice is strategic because it breaks the molecule into two simple, manageable fragments: a four-carbon alkyne and a two-carbon electrophile containing the protected aldehyde.

-

Target Molecule: 1,1-Diethoxyhex-3-yne

-

Disconnection: C2-C3 bond

-

Synthons: These are idealized ionic fragments resulting from the disconnection.

-

Synthon A (Nucleophile): A butynyl anion (CH₃CH₂C≡C⁻)

-

Synthon B (Electrophile): A 2,2-diethoxyethyl cation (⁺CH₂(OEt)₂)

-

-

Synthetic Equivalents: These are the actual chemical reagents that correspond to the synthons.

-

For Synthon A: But-1-yne . The terminal proton of but-1-yne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base.[11]

-

For Synthon B: Bromoacetaldehyde diethyl acetal (1-bromo-2,2-diethoxyethane). The bromine atom serves as an excellent leaving group for an Sₙ2 reaction.

-

The following diagram illustrates this primary retrosynthetic disconnection.

Caption: Retrosynthetic analysis of 1,1-diethoxyhex-3-yne.

Part II: Synthesis of Key Precursors

A successful synthesis requires that the chosen precursors are either commercially available or can be prepared efficiently.

A. Synthesis of But-1-yne

But-1-yne is a terminal alkyne that can be prepared from the fundamental two-carbon building block, acetylene, via alkylation.[12][13][14]

Causality: The strategy relies on the acidity of acetylene's C-H bonds. A strong base, such as sodium amide (NaNH₂) in liquid ammonia, is required to deprotonate acetylene, forming the sodium acetylide salt. This acetylide anion is a potent nucleophile that readily attacks a primary alkyl halide, like ethyl bromide, in an Sₙ2 reaction to form the new carbon-carbon bond.[10][11]

Experimental Protocol: Synthesis of But-1-yne

-

Apparatus Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylide Formation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 250 mL of anhydrous liquid ammonia. Add a catalytic amount of ferric nitrate. Carefully add sodium metal (1.0 eq) in small pieces until a persistent blue color is observed, then add the remainder. The solution will turn from blue to a dark gray upon formation of sodium amide.

-

Acetylene Addition: Bubble acetylene gas through the stirred suspension of sodium amide. The reaction is complete when the gray color dissipates, indicating the formation of sodium acetylide.

-

Alkylation: Add ethyl bromide (1.05 eq) dropwise to the sodium acetylide suspension while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir for several hours.

-

Work-up: Carefully allow the ammonia to evaporate overnight under a stream of nitrogen. Cautiously quench the reaction residue with cold water.

-

Isolation: The product, but-1-yne, is a volatile gas at room temperature. It can be collected in a cold trap or dissolved in a suitable solvent for immediate use in the next step.

B. Synthesis of Bromoacetaldehyde Diethyl Acetal

This electrophilic partner is crucial. While commercially available, its synthesis from bromoacetaldehyde demonstrates a fundamental protection strategy.

Causality: The aldehyde functional group is highly reactive towards the nucleophilic acetylide that will be used in the next step. To prevent an unwanted side reaction, the aldehyde must be protected. Acetal formation is an ideal method, as it converts the carbonyl into a less reactive functional group that is stable under the basic conditions of the alkylation reaction.[4][5] The reaction involves the acid-catalyzed addition of two equivalents of ethanol to the aldehyde.[15][16] The use of a dehydrating agent or a Dean-Stark apparatus is often employed to drive the equilibrium towards the acetal product.[8]

Experimental Protocol: Synthesis of Bromoacetaldehyde Diethyl Acetal

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, add bromoacetaldehyde dimethyl acetal (1.0 eq) and a 5-fold molar excess of absolute ethanol. Note: Using the dimethyl acetal and performing a transacetalization is often more practical than starting with the highly lachrymatory bromoacetaldehyde.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Reaction: Stir the mixture at room temperature. The progress of the transacetalization can be monitored by GC or ¹H NMR by observing the disappearance of the methoxy signal and the appearance of the ethoxy signals.

-

Neutralization & Work-up: Once the reaction is complete, neutralize the acid catalyst by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution.

-

Isolation: Remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure bromoacetaldehyde diethyl acetal.

Part III: The Forward Synthesis: Assembly of 1,1-Diethoxyhex-3-yne

With both precursors in hand, the final step is the carbon-carbon bond formation via Sₙ2 alkylation.